1-[2-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol
Description
This compound features a benzimidazole moiety linked via an ethyl chain to a dihydropyrrole core, which is substituted with a 4-(4-bromophenyl)thiazole group and a 5-imino-3-hydroxyl functionalization. Its structural complexity combines pharmacophores known for diverse biological activities, including antimicrobial and antifungal properties .
Properties
Molecular Formula |
C22H18BrN5OS |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H18BrN5OS/c23-14-7-5-13(6-8-14)17-12-30-22(27-17)20-18(29)11-28(21(20)24)10-9-19-25-15-3-1-2-4-16(15)26-19/h1-8,12,24,29H,9-11H2,(H,25,26) |
InChI Key |
WCCDQVHXQJHAAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCC2=NC3=CC=CC=C3N2)C4=NC(=CS4)C5=CC=C(C=C5)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the thiazole ring and the pyrrole structure. Common reagents used in these reactions include benzimidazole, bromobenzene, and thioamides. The reactions are often carried out under reflux conditions in solvents such as ethanol or dimethyl sulfoxide (DMSO) to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMSO or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing benzimidazole and thiazole derivatives demonstrate notable antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. For instance, derivatives of benzimidazole have been extensively studied for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The thiazole and benzimidazole rings are implicated in anticancer activity. Compounds that share structural similarities with 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol have been shown to induce apoptosis in cancer cells. For example, studies have highlighted the cytotoxic effects of thiazole derivatives on various cancer cell lines, suggesting that this compound may also exhibit similar properties .
Antiparasitic Activity
Benzimidazole derivatives are known for their antiparasitic effects, particularly against helminths. The potential application of this compound in treating parasitic infections could be explored further, given the success of other benzimidazole-based drugs in clinical use .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that can include cyclization and substitution reactions typical for heterocyclic chemistry. Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound .
Case Studies
Several studies have reported on the synthesis and bioactivity of related compounds:
Mechanism of Action
The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The thiazole ring may interact with enzymes, inhibiting their activity. The pyrrole structure can modulate receptor activity, leading to various biological effects. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole and Thiazole Moieties
Key Observations :
- The target compound’s 5-imino group replaces the 5-amino group in CAS 880447-06-3, altering electron distribution and hydrogen-bonding capacity.
- The ethyl linker in the target compound may enhance lipophilicity compared to shorter chains in analogues like 9c .
- Substitution of bromine (electron-withdrawing) with fluorine (smaller, electronegative) in the fluorophenyl variant (CAS 459137-97-4) could influence pharmacokinetics .
Antifungal Activity of Pyrrolidinone and Thiazole Derivatives
reports MIC values for structurally related compounds against Colletotrichum musae:
- Compound 13 : MIC = 256 μg/mL
- Compound 14 : MIC = 64 μg/mL
- Compound 17 : MIC = 128 μg/mL
The bromophenyl-thiazole group in the target may enhance membrane permeability compared to simpler phenyl derivatives .
Pharmacological Implications
- Benzimidazole-Thiazole Synergy : Both moieties are associated with antimicrobial activity. The ethyl linker may reduce steric hindrance, improving binding to fungal cytochrome P450 enzymes .
- Bromophenyl vs. Fluorophenyl : Bromine’s bulkiness may enhance hydrophobic interactions in target binding compared to fluorine .
Biological Activity
The compound 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- Benzimidazole : Known for various biological activities including anticancer and antimicrobial effects.
- Thiazole : Often associated with antifungal and antibacterial properties.
- Pyrrole : Contributes to the biological activity through its ability to interact with various biomolecules.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against various strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Klebsiella pneumoniae | 64 |
| Aspergillus fumigatus | 128 |
These results suggest that the compound may possess broad-spectrum antimicrobial activity, comparable to standard antibiotics .
Anticancer Activity
The benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5 |
| MCF7 (Breast) | 8 |
| HeLa (Cervical) | 6 |
These findings highlight the potential of the compound as a candidate for further development in cancer therapy .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : The interaction with DNA or enzymes involved in DNA replication.
- Disruption of cell membrane integrity : Leading to increased permeability and eventual cell death.
- Inhibition of specific protein targets : Such as kinases or other enzymes critical for cancer cell survival.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that it exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .
Study 2: Anticancer Properties
In a separate investigation focusing on the anticancer properties, the compound was tested on multiple cancer cell lines. The results showed that it effectively inhibited cell growth in a dose-dependent manner. Notably, it was found to induce apoptosis in HeLa cells through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
